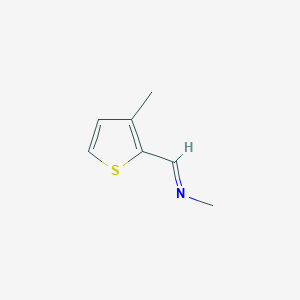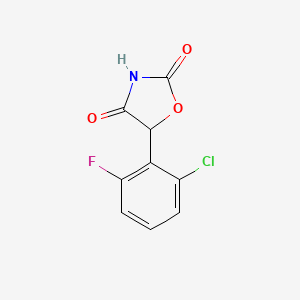![molecular formula C18H17N5O B8289090 2-ethyl-9-methyl-5-(1H-pyrazol-4-yl)-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8289090.png)
2-ethyl-9-methyl-5-(1H-pyrazol-4-yl)-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
Descripción general
Descripción
5,11-Dihydro-11-ethyl-2-(4-pyrazolyl)-5-methyl-dipyrido[3,2-b:2’,3’-e]azepine-6-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a dipyridoazepine scaffold. The presence of multiple nitrogen atoms within its structure makes it a potential candidate for various biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dihydro-11-ethyl-2-(4-pyrazolyl)-5-methyl-dipyrido[3,2-b:2’,3’-e]azepine-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde under acidic conditions, leading to the formation of an intermediate product. This intermediate undergoes intramolecular cyclization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5,11-Dihydro-11-ethyl-2-(4-pyrazolyl)-5-methyl-dipyrido[3,2-b:2’,3’-e]azepine-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like selenous acid to introduce carbonyl functionalities.
Reduction: Reduction reactions can be performed to modify the nitrogen-containing rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the pyrazole and dipyridoazepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Selenous acid, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenous acid can yield carbonyl-containing derivatives .
Aplicaciones Científicas De Investigación
5,11-Dihydro-11-ethyl-2-(4-pyrazolyl)-5-methyl-dipyrido[3,2-b:2’,3’-e]azepine-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Mecanismo De Acción
The mechanism of action of 5,11-Dihydro-11-ethyl-2-(4-pyrazolyl)-5-methyl-dipyrido[3,2-b:2’,3’-e]azepine-6-one involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory properties.
Uniqueness
5,11-Dihydro-11-ethyl-2-(4-pyrazolyl)-5-methyl-dipyrido[3,2-b:2’,3’-e]azepine-6-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit CDK2 with high potency makes it a promising candidate for further drug development .
Propiedades
Fórmula molecular |
C18H17N5O |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-ethyl-9-methyl-5-(1H-pyrazol-4-yl)-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C18H17N5O/c1-3-12-16-13(5-4-8-19-16)18(24)23(2)15-7-6-14(22-17(12)15)11-9-20-21-10-11/h4-10,12H,3H2,1-2H3,(H,20,21) |
Clave InChI |
OSZBDAQREUZSMQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2=C(C=CC=N2)C(=O)N(C3=C1N=C(C=C3)C4=CNN=C4)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbothioamide](/img/structure/B8289058.png)
![{[(2R)-2-amino-2-ethylhexyl]oxy}sulfonic acid](/img/structure/B8289060.png)


![9-[4-(2-Hydroxyethoxy)-phenyl]-thianthrenium hexafluorophosphate](/img/structure/B8289077.png)



